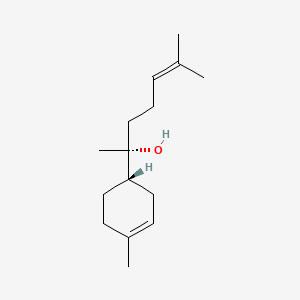

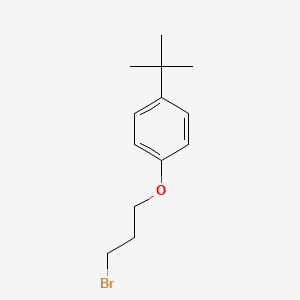

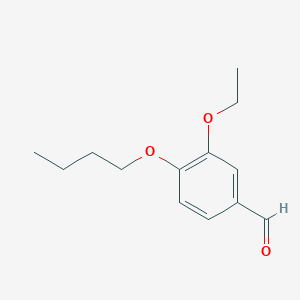

![molecular formula C9H7BrF3NO B1271053 2-Brom-N-[3-(Trifluormethyl)phenyl]acetamid CAS No. 25625-57-4](/img/structure/B1271053.png)

2-Brom-N-[3-(Trifluormethyl)phenyl]acetamid

Übersicht

Beschreibung

2-Bromo-N-[3-(trifluoromethyl)phenyl]acetamide, also referred to as 2-BTFPA, is an extensively utilized bromoacetamide compound with diverse applications in scientific research . Its remarkable versatility makes it valuable in the synthesis of various organic compounds and as a catalyst for numerous reactions .

Molecular Structure Analysis

The molecular formula of 2-BTFPA is C9H7BrF3NO, and its molecular weight is 282.07 . The 19 F atoms on the CF3 moiety associated with BTFMA exhibit the greatest range of partial charges as a function of polarity (solvent) and correspondingly, the greatest range of 19 F NMR chemical shifts .Chemical Reactions Analysis

In the field of organic synthesis, 2-BTFPA plays a crucial role, facilitating the production of an extensive range of compounds . Additionally, it acts as a catalyst for synthesizing diverse organic compounds including polymer materials and other organic substances . It involves the formation of a bromonium ion intermediate. Subsequently, this intermediate is susceptible to attack by a nucleophile, such as a carboxylic acid, resulting in the desired product . Furthermore, 2-BTFPA demonstrates excellent catalytic properties for oxidizing alcohols into aldehydes and ketones .Physical And Chemical Properties Analysis

The melting point of 2-BTFPA is 144-146°C . The predicted boiling point is 346.6±42.0 °C, and the predicted density is 1.666±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen

Organische Synthese

2-BTFPA spielt eine entscheidende Rolle im Bereich der organischen Synthese und ermöglicht die Herstellung einer breiten Palette von Verbindungen . Es beinhaltet die Bildung eines Bromoniumionen-Zwischenprodukts, das anfällig für den Angriff durch ein Nukleophil, wie z. B. eine Carbonsäure, ist, was zum gewünschten Produkt führt .

Katalysator für Reaktionen

2-BTFPA fungiert als Katalysator für zahlreiche Reaktionen . Seine bemerkenswerte Vielseitigkeit macht es wertvoll bei der Synthese verschiedener organischer Verbindungen .

Synthese von Polymermaterialien

2-BTFPA wird bei der Synthese verschiedener organischer Verbindungen, einschließlich Polymermaterialien, verwendet . Seine einzigartigen Eigenschaften machen es zu einem effektiven Katalysator in diesen Prozessen .

Oxidation von Alkoholen

2-BTFPA zeigt hervorragende katalytische Eigenschaften bei der Oxidation von Alkoholen zu Aldehyden und Ketonen . Dies macht es zu einem wertvollen Werkzeug im Bereich der organischen Chemie .

Pharmazeutische Forschung

Proteomforschung

2-BTFPA wird in der Proteomforschung eingesetzt . Seine einzigartigen Eigenschaften machen es zu einem wertvollen Werkzeug bei der Untersuchung von Proteinen und ihren Funktionen .

Wirkmechanismus

Target of Action

Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency towards certain enzymes, such as reverse transcriptase .

Mode of Action

The mode of action of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide involves the formation of a bromonium ion intermediate . This intermediate is susceptible to attack by a nucleophile, such as a carboxylic acid, resulting in the desired product . The compound also demonstrates excellent catalytic properties for oxidizing alcohols into aldehydes and ketones .

Biochemical Pathways

It is known that the compound can participate in reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

The compound’s ability to catalyze the oxidation of alcohols into aldehydes and ketones suggests it may play a role in these biochemical transformations .

Action Environment

It is known that the compound’s chemical shift dispersion can vary under conditions of varying polarity .

Biochemische Analyse

Biochemical Properties

2-Bromo-N-[3-(trifluoromethyl)phenyl]acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to form a bromonium ion intermediate, which is susceptible to nucleophilic attack by biomolecules such as carboxylic acids . This interaction facilitates the formation of desired products in biochemical reactions. Additionally, 2-Bromo-N-[3-(trifluoromethyl)phenyl]acetamide demonstrates excellent catalytic properties for oxidizing alcohols into aldehydes and ketones .

Cellular Effects

2-Bromo-N-[3-(trifluoromethyl)phenyl]acetamide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins and enzymes can lead to changes in cellular activities, including alterations in metabolic flux and gene expression patterns

Molecular Mechanism

The molecular mechanism of 2-Bromo-N-[3-(trifluoromethyl)phenyl]acetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms a bromonium ion intermediate, which can interact with nucleophiles such as carboxylic acids . This interaction leads to the formation of specific products, influencing various biochemical pathways. Additionally, 2-Bromo-N-[3-(trifluoromethyl)phenyl]acetamide can inhibit or activate enzymes, thereby modulating their activity and affecting downstream cellular processes .

Dosage Effects in Animal Models

The effects of 2-Bromo-N-[3-(trifluoromethyl)phenyl]acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Identifying the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing potential risks.

Metabolic Pathways

2-Bromo-N-[3-(trifluoromethyl)phenyl]acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s ability to form a bromonium ion intermediate plays a crucial role in its participation in biochemical reactions

Transport and Distribution

The transport and distribution of 2-Bromo-N-[3-(trifluoromethyl)phenyl]acetamide within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation in specific cellular compartments . Studying the transport and distribution of 2-Bromo-N-[3-(trifluoromethyl)phenyl]acetamide is essential for understanding its bioavailability and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 2-Bromo-N-[3-(trifluoromethyl)phenyl]acetamide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can influence the compound’s activity and function within cells

Eigenschaften

IUPAC Name |

2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO/c10-5-8(15)14-7-3-1-2-6(4-7)9(11,12)13/h1-4H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKNAKFZYROIOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368043 | |

| Record name | 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25625-57-4 | |

| Record name | 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

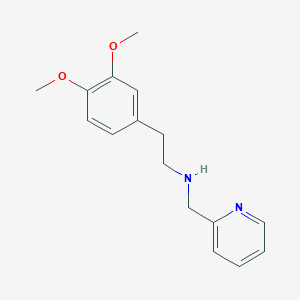

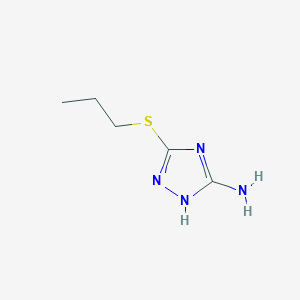

![(4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B1270991.png)